Product packaging for Dimethyl 3-methylphthalate(Cat. No.:CAS No. 21483-46-5)

Dimethyl 3-methylphthalate

Cat. No.: B1610584
CAS No.: 21483-46-5
M. Wt: 208.21 g/mol
InChI Key: CSYOORDPNRFQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Phthalate (B1215562) Ester Research

Phthalate esters are a class of chemical compounds primarily used as plasticizers to increase the flexibility of plastics. cymitquimica.com Academic research on phthalates is extensive, driven by their widespread use and subsequent detection in various environmental matrices and biological systems. wikipedia.orgnih.gov This body of research has led to significant concerns about their potential adverse effects on human health and the environment. atamanchemicals.com However, the focus of these studies has been on a select group of high-production volume phthalates.

Significance as an Environmental Contaminant in Academic Discourse

There is a notable absence of academic discourse on Dimethyl 3-methylphthalate (B1264870) as an environmental contaminant. In contrast, its isomer, Dimethyl phthalate (DMP), is recognized as a significant environmental pollutant due to its use in a variety of industrial and consumer products, leading to its release into the air, water, and soil. neptjournal.com Studies have documented the presence of DMP in various environmental compartments and have investigated its persistence and degradation. neptjournal.comcanada.ca For Dimethyl 3-methylphthalate, such data is not available in published research.

Role as a Recognized Endocrine Disruptor in Research

The potential for phthalates to act as endocrine-disrupting chemicals (EDCs) is a major area of toxicological research. medchemexpress.comnih.gov Many phthalates are known to interfere with the endocrine system, potentially leading to adverse reproductive and developmental effects. atamanchemicals.comresearchgate.net Dimethyl phthalate (DMP) has been identified as an endocrine disruptor in various studies. neptjournal.commedchemexpress.com However, there are no specific research findings that identify or investigate this compound for endocrine-disrupting properties. Its potential to act as an EDC remains un-studied.

Historical Trajectories and Current Research Landscape of this compound

The historical and current research landscape for this compound is essentially void. Chemical suppliers list its basic chemical and physical properties, and some mention its use as a reactive dienophile in cycloaddition reactions, indicating its utility in chemical synthesis. biosynth.com Beyond this, there is no evidence of a trajectory of research into its environmental fate, toxicity, or biological effects. The current research landscape for phthalates continues to focus on regulated and high-interest compounds, a category that does not presently include this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1610584 Dimethyl 3-methylphthalate CAS No. 21483-46-5

Properties

IUPAC Name

dimethyl 3-methylbenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYOORDPNRFQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334438
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21483-46-5
Record name Dimethyl 3-methylphthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3-methylphthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL 3-METHYLPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Dimethyl 3 Methylphthalate and Analogues

Esterification Processes and Catalytic Systems

The commercial production of phthalate (B1215562) esters like dimethyl phthalate typically involves the esterification of phthalic anhydride (B1165640) with an alcohol, such as methanol (B129727). wikipedia.orgatamanchemicals.com This reaction is commonly catalyzed by a strong acid, like sulfuric acid. wikipedia.orgatamanchemicals.comresearchgate.net However, the use of strong acids can lead to corrosion and complex post-reaction treatments. google.com Consequently, research has focused on developing alternative and more efficient catalytic systems.

A kinetic study of the two-step acid-catalyzed esterification of 3-methylphthalic anhydride with 2-ethylhexanol identified the second esterification step as the rate-limiting one. rsc.orgrsc.org The activation energy for this step was determined to be 79.5 kJ mol−1. rsc.orgrsc.org This reaction proceeds through an initial alcoholysis of the anhydride to form a monoester, followed by the acid-catalyzed esterification to the diester. rsc.orgrsc.org

Various catalytic systems have been explored to improve the synthesis of phthalates. These include:

Lewis Acids: Complexes of titanium, zirconium, or tin are cited as alternatives to strong acids like sulfuric acid. wikipedia.orgatamanchemicals.com

Heterogeneous Catalysts: H-beta 75 zeolite has been shown to be an efficient and recyclable catalyst for the hydrolysis of phthalate esters, a reverse reaction to esterification but highlighting its potential in related processes. rsc.orgkuleuven.be

Composite Catalysts: A method has been developed using a weak acid as the main catalyst, supplemented by co-catalysts, to synthesize phthalates. google.com This system aims to match the catalytic effect of concentrated sulfuric acid while avoiding its drawbacks. google.com

The choice of catalyst and reaction conditions significantly impacts the efficiency and environmental footprint of the synthesis. The table below summarizes key aspects of different catalytic approaches.

Catalyst TypeExample(s)Key Features & Findings
Strong Acid Sulfuric AcidHigh catalytic activity, allowing for lower reaction temperatures (140-160°C), but suffers from corrosiveness and complex work-up. researchgate.netgoogle.com
Lewis Acids Titanium, Zirconium, Tin complexesServe as an alternative to strong acids. wikipedia.orgatamanchemicals.com
Zeolites H-beta 75Effective for the hydrolysis of phthalate esters in water at 200°C, suggesting potential for esterification under different conditions. rsc.orgkuleuven.be
Composite Catalysts Weak acid with co-catalystsAims to replicate the efficiency of strong acids while being less corrosive. google.com

Exploration of Alternative Synthetic Routes

Beyond traditional esterification, alternative synthetic pathways to phthalate derivatives are being investigated, often leveraging biomass-derived starting materials.

A notable route involves the Diels-Alder reaction. For instance, phthalic anhydride can be produced from furan (B31954) (derivable from furfural) and maleic anhydride in a two-step process involving a Diels-Alder cycloaddition followed by dehydration. rsc.org This approach has been extended to produce substituted phthalic anhydrides. The reaction of 2-methylfuran (B129897) with maleic anhydride, followed by dehydration, yields 3-methylphthalic anhydride. researchgate.net This bio-based route presents a renewable alternative to petrochemical-based synthesis. researchgate.net

Another innovative approach is the catalytic conversion of plastic waste. Legacy phthalate plasticizers extracted from post-consumer PVC can be transformed into valuable chemicals like benzoic acid through a one-pot hydrolysis-decarboxylation process using a Cu2O and H-beta zeolite catalytic system. rsc.orgrsc.org The resulting benzoic acid can then be esterified to produce alternative benzoate (B1203000) plasticizers. rsc.orgrsc.org

The Diels-Alder reaction of substituted 3-acylamino-2H-pyran-2-ones with dimethyl acetylenedicarboxylate (B1228247) provides a pathway to substituted dimethyl phthalates, such as dimethyl 3-benzamido-6-methylphthalate. mdpi.com This method involves a cycloaddition followed by the elimination of carbon dioxide. mdpi.com

Green Chemistry Principles in Dimethyl 3-methylphthalate (B1264870) Synthesis

The application of green chemistry principles to the synthesis of dimethyl 3-methylphthalate and other phthalates is crucial for developing sustainable industrial processes. The 12 principles of green chemistry provide a framework for this, emphasizing waste prevention, atom economy, and the use of safer chemicals and processes. acs.org

Key areas of focus in greening phthalate synthesis include:

Use of Renewable Feedstocks: As mentioned, synthesizing 3-methylphthalic anhydride from bio-based 2-methylfuran and maleic anhydride is a prime example of utilizing renewable resources. rsc.orgresearchgate.net This reduces reliance on petrochemicals.

Catalysis: The development and use of catalysts, particularly recyclable heterogeneous catalysts like zeolites, is a core green chemistry principle. rsc.orgkuleuven.beacs.org Catalysts allow for reactions to occur under milder conditions and with higher selectivity, reducing energy consumption and waste. nih.gov

Safer Solvents: Research into using water as a solvent for reactions like the hydrolysis of phthalate esters demonstrates a move towards safer and more environmentally benign reaction media. rsc.orgrsc.org The ideal is to conduct reactions in solvent-free conditions where possible. rsc.org

Waste Valorization: The catalytic upcycling of waste phthalate plasticizers into new, valuable chemicals is a powerful demonstration of waste prevention and resource efficiency. rsc.orgrsc.orgunizar.es

The development of processes like the one-step gas-phase synthesis of dimethyl carbonate (DMC), another green chemical, using heterogeneous catalysts highlights the potential for creating more sustainable chemical production methods that could be adapted for phthalate synthesis. scispace.compervatech.com

Environmental Dynamics and Degradation Pathways of Dimethyl 3 Methylphthalate

Bioremediation and Microbial Degradation of Dimethyl 3-methylphthalate (B1264870)

Anaerobic Degradation Mechanisms and Microorganisms

Under anaerobic conditions, the degradation of dimethyl phthalate (B1215562) (DMP) is a significantly slower process compared to aerobic or anoxic environments. hku.hk The primary mechanism involves a stepwise de-esterification process. Initially, DMP is hydrolyzed to mono-methyl phthalate (MMP) and then further to phthalate (phthalic acid). nih.govkaydiandesign.com Following this, the aromatic ring is broken down (de-aromatized) and subsequently converted into methane (CH₄) and carbon dioxide (CO₂). nih.gov

This process is carried out by anaerobic microbial consortia, often found in environments such as digester sludge and upflow anaerobic sludge blanket (UASB) reactors. hku.hk Studies using UASB reactors have demonstrated high removal efficiencies for DMP. For instance, a continuous UASB reactor treating wastewater with 600 mg/L of DMP achieved over 99% removal of the compound and 93% removal of the chemical oxygen demand (COD) with an 8-hour hydraulic retention time. nih.gov The sludge from such reactors shows specific methanogenic activity, indicating the conversion of the pollutant to biogas. nih.gov Analysis of the microbial populations in these reactors has shown a gradual shift in the community structure in response to increased DMP loading. nih.gov

Maximum Specific Degradation Rates of DMP and its Intermediates Under Anaerobic Conditions nih.gov
CompoundMaximum Specific Degradation Rate (mg/(g-VSS·d))
Dimethyl Phthalate (DMP)415
Mono-methyl Phthalate (MMP)88
Phthalate36

Enzymatic Hydrolysis in Microbial Degradation Processes

The initial and critical step in the microbial degradation of phthalate acid esters (PAEs) like DMP is enzymatic hydrolysis. d-nb.infonih.gov This reaction is catalyzed by ester hydrolyzing enzymes, specifically esterases (EC 3.1.1.2), which are vital for the primary attack on xenobiotic compounds. nih.gov These enzymes facilitate the stepwise de-esterification of the parent compound. nih.govnih.gov

In the case of DMP, a diesterase first hydrolyzes one of the ester bonds to release one molecule of methanol (B129727) and form the intermediate mono-methyl phthalate (MMP). nih.govresearchgate.net Subsequently, a monoesterase acts on MMP, hydrolyzing the second ester bond to yield phthalic acid (PA) and another molecule of methanol. nih.govresearchgate.net The presence of DMP has been shown to induce the production of these esterases in various microorganisms, including bacteria and cyanobacteria. nih.gov For example, the bacterium Xenorhabdus indica has demonstrated a positive correlation between carboxyl esterase activity and the biodegradation of DMP. researchgate.net Studies have shown that the purified esterase from this bacterium can, by itself, transform a significant portion of DMP into its intermediates, confirming the enzyme's direct role in the degradation pathway. researchgate.net

Esterase Activity in Cyanothece sp. PCC7822 During DMP Degradation nih.gov
Incubation Time (hours)Esterase Activity (U/L) with 50 mg/L DMPEsterase Activity (U/L) without DMP (Control)
00.120
240.180
480.250
720.330.11
960.420.13

Identification of Microbial Degradation Intermediates

The microbial degradation of dimethyl phthalate proceeds through a well-defined pathway involving specific intermediate compounds. The primary and most consistently identified intermediates are mono-methyl phthalate (MMP) and phthalic acid (PA). hku.hknih.govnih.gov

The degradation is initiated by the hydrolytic cleavage of one ester linkage of DMP, resulting in the formation of MMP. researchgate.netresearchgate.net This monoester is a significant metabolite that can be detected in culture mediums during the degradation process. nih.govresearchgate.net As the degradation continues, MMP is further hydrolyzed to phthalic acid. nih.govnih.gov The accumulation of phthalic acid has been observed in cultures of various microorganisms, including cyanobacteria, and can lead to a decrease in the pH of the medium. nih.govresearchgate.net Following the formation of phthalic acid, the aromatic ring is typically hydroxylated and subsequently cleaved, leading to intermediates of central carbon metabolism before eventual mineralization to carbon dioxide and water. nih.gov Under anaerobic conditions, after de-esterification to phthalate, the molecule is de-aromatized before being converted to methane and carbon dioxide. nih.gov

Key Intermediates in the Microbial Degradation of Dimethyl Phthalate
Parent CompoundPrimary IntermediateSecondary IntermediateFinal Mineralization Products (Aerobic)Final Mineralization Products (Anaerobic)
Dimethyl Phthalate (DMP)Mono-methyl Phthalate (MMP)Phthalic Acid (PA)CO₂ + H₂OCH₄ + CO₂

Advanced Oxidation Processes for Dimethyl 3-methylphthalate Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). These methods are effective for the degradation of refractory organic compounds like dimethyl phthalate.

Fenton-like Systems and Hydroxyl Radical Generation

Fenton and Fenton-like processes are effective AOPs for the degradation of DMP. The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate powerful hydroxyl radicals. Fenton-like systems may use other transition metals, such as Mn²⁺ or Cr³⁺, or utilize ferric iron (Fe³⁺) which is then reduced to Fe²⁺ to perpetuate the reaction cycle. nih.govresearchgate.net

The degradation of DMP in these systems is driven by the attack of hydroxyl radicals. Studies have shown that Fenton-like reagents can achieve complete degradation of DMP in relatively short time frames. researchgate.netresearchgate.net For example, a Mn²⁺/H₂O₂ system was able to completely degrade an initial DMP concentration of 20 mg/L within 20 minutes at a pH of 3.0. researchgate.net The efficiency of the process is dependent on factors such as the ratio of the metal catalyst to hydrogen peroxide. The Fe(III)/Fe(II) redox cycle is a key aspect of the reaction, and research has shown that certain co-existing compounds, like phenolics, can accelerate this cycle and enhance the degradation of DMP. nih.gov The photo-Fenton process, which combines the Fenton reaction with UV irradiation, can further increase the rate of DMP degradation and mineralization. researchgate.net

Degradation Efficiency of Phthalate Esters by Fenton-Like Reagents researchgate.net
ReagentCompound (Initial Conc. 20 mg/L)Time for Complete Degradation (minutes)
Mn²⁺/H₂O₂Dimethyl Phthalate (DMP)20
Cr³⁺/H₂O₂Dimethyl Phthalate (DMP)30

Photolytic and Photocatalytic Degradation

Photolytic and photocatalytic processes utilize light energy to degrade pollutants like DMP. Photolysis involves the direct degradation of a compound by UV light, while photocatalysis uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which generates reactive oxygen species upon illumination. frontiersin.org

Direct photolysis of DMP is generally a slow process. d-nb.info However, photocatalysis significantly enhances the degradation rate. The UV/TiO₂ system has proven to be highly effective, achieving removal efficiencies of over 90% for DMP within 90 minutes. frontiersin.org In this process, hydroxyl radicals are the primary oxidant, attacking both the alkyl side chains and the aromatic ring of the DMP molecule. frontiersin.org This leads to the formation of hydroxylated intermediates, such as dimethyl 3-hydroxyphthalate and dimethyl 2-hydroxyphthalate, as well as ring-opening byproducts. frontiersin.orgpolyu.edu.hk The effectiveness of the photocatalytic degradation is influenced by the type of catalyst and the light source used. frontiersin.org

Removal Efficiency of DMP by Different Photodegradation Systems frontiersin.org
SystemReaction Time (minutes)DMP Removal Efficiency (%)
UV only (Photolysis)300~40%
UV/TiO₂ (Photocatalysis)9093.03%
UV-Vis/Bi₂WO₆ (Photocatalysis)300Negligible

Ozonation Processes

Ozonation is another AOP that can effectively remove DMP from water. The process can proceed through two main pathways: direct oxidation by molecular ozone (O₃) and indirect oxidation by highly reactive hydroxyl radicals (•OH) formed from ozone decomposition. nih.gov The indirect pathway is generally more efficient for the mineralization of organic pollutants.

While sole ozonation can achieve complete removal of DMP, the mineralization (conversion to CO₂) rate is often low. nih.govnih.gov Catalytic ozonation, which employs a catalyst such as CeO₂/Al₂O₃ or TiO₂/Al₂O₃, significantly enhances the process. nih.govnih.gov These catalysts accelerate the decomposition of ozone into hydroxyl radicals, leading to a much higher mineralization efficiency. nih.gov For instance, a heterogeneous catalytic ozonation system using a CeO₂/Al₂O₃ catalyst achieved almost 100% DMP removal within 15 minutes under neutral pH conditions. nih.gov The primary role of hydroxyl radicals in the mineralization of DMP in these systems has been confirmed through quenching experiments. nih.gov

Performance of Catalytic Ozonation for DMP Removal nih.gov
ParameterConditionResult
SystemCeO₂/Al₂O₃ Catalyst-
pH6.0 (Neutral)-
Catalyst Dosage30 g/L-
Ozone Flow Rate22.5 mg/min-
DMP RemovalAfter 15 minutes~100%
TOC RemovalAfter 15 minutes44.16%

Toxicological Research and Health Impact Mechanisms of Dimethyl 3 Methylphthalate

Endocrine Disruption Mechanisms

Receptor Binding and Signaling Pathway Modulation

Dimethyl phthalate (B1215562) (DMP), a low molecular weight phthalate, has been studied for its potential to interact with hormone receptors and modulate signaling pathways. A key area of investigation has been its binding to human sex hormone-binding globulin (SHBG), a plasma protein that regulates the bioavailability of androgens and estrogens. plos.org Computational molecular docking studies have been employed to delineate the binding mechanisms of various phthalates, including DMP, with SHBG. plos.org These studies indicate that while longer-chain phthalates exhibit a more stable binding to SHBG, short-chain phthalates like DMP also interact with the protein. plos.org The binding of such exogenous compounds to SHBG can potentially interfere with the natural binding of steroid hormones, thereby disrupting endocrine signaling. plos.org

Phthalates as a class of compounds are recognized as endocrine-disrupting chemicals (EDCs) due to their capacity to interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which is fundamental for regulating reproductive hormone production and function. auctoresonline.org Some phthalates have been shown to modulate the activity of estrogen receptor α (ERα), a key mediator of estrogen signaling. nih.gov This modulation can lead to altered gene expression and cellular responses that are normally under estrogenic control. nih.gov

Receptor/ProteinCompoundInteraction TypePotential Consequence
Sex Hormone-Binding Globulin (SHBG)Dimethyl phthalateBindingInterference with natural steroid hormone binding plos.org
Estrogen Receptor α (ERα)Phthalates (general)Modulation of activityAltered estrogen signaling and cellular functions nih.gov
Hypothalamic-Pituitary-Gonadal (HPG) AxisPhthalates (general)InterferenceDisruption of reproductive hormone production auctoresonline.org

Impacts on Reproductive System Hormones and Functionality

The effects of Dimethyl phthalate on the reproductive system have been a subject of specific toxicological research. Studies in animal models have provided insights into its potential impacts on female reproductive hormones and ovarian cells. In a study involving C57 female mice, prolonged exposure to DMP was found to alter the secretion of key reproductive hormones. nih.govnih.govbrieflands.com Specifically, a decrease in the secretion of follicle-stimulating hormone (FSH) was observed, alongside an increase in the secretion of estradiol (E2) and luteinizing hormone (LH). nih.govnih.govbrieflands.com These hormonal imbalances suggest that DMP can interfere with the pituitary-ovary axis. nih.govnih.govbrieflands.com The same study also reported an increased rate of apoptosis in ovarian granulosa cells, which could have adverse effects on reproductive health and development. nih.govnih.govbrieflands.com

Research has also explored the effects of DMP on male reproductive functions. A study using the freshwater snail, Potamopyrgus antipodarum, as an ecotoxicology model demonstrated that with increasing DMP exposure levels, mating frequency decreased by over 69%. biorxiv.org Furthermore, the sperm morphology of the exposed males was increasingly altered compared to the control group. biorxiv.org These findings suggest that DMP exposure could have negative consequences for male reproduction. biorxiv.org

OrganismSexEndpointObserved Effect of DMP Exposure
C57 MiceFemaleSerum Hormone LevelsDecreased FSH, Increased E2 and LH nih.govnih.govbrieflands.com
C57 MiceFemaleOvarian CellsIncreased apoptosis rate of granulosa cells nih.govnih.govbrieflands.com
Potamopyrgus antipodarum (Freshwater Snail)MaleMating BehaviorDecreased mating frequency biorxiv.org
Potamopyrgus antipodarum (Freshwater Snail)MaleSperm MorphologyIncreased alterations in sperm morphology biorxiv.org

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of Dimethyl phthalate has been evaluated in various testing systems. Based on the available data, DMP has shown equivocal evidence in both in vitro and in vivo genotoxicity studies. industrialchemicals.gov.au However, on a weight-of-evidence basis, it is considered unlikely to be genotoxic. industrialchemicals.gov.au The National Toxicology Program (NTP) has conducted studies on DMP, including bacterial mutagenicity assays. nih.gov The results of these bacterial mutagenicity tests were negative. nih.gov Furthermore, in vivo micronucleus studies in both rats and mice have been conducted to assess the potential of DMP to induce chromosomal damage. nih.gov Generally, phthalates can yield varied results in DNA damage investigations. pjoes.com Some research suggests that certain phthalates may intercalate with genetic material to form DNA adducts, but only after metabolic activation. pjoes.com

Test SystemCompoundResult
In vitro and in vivo genotoxicity studiesDimethyl phthalateEquivocal evidence, unlikely to be genotoxic on a weight-of-evidence basis industrialchemicals.gov.au
Bacterial Mutagenicity (e.g., Salmonella typhimurium)Dimethyl phthalateNegative nih.gov
In vivo Micronucleus Assay (Rats)Dimethyl phthalateData available from NTP nih.gov
In vivo Micronucleus Assay (Mice)Dimethyl phthalateData available from NTP nih.gov

Carcinogenesis Research and Mechanistic Investigations

The carcinogenic potential of Dimethyl phthalate has been investigated in long-term animal studies. A two-year feeding study in rats did not report any neoplastic endpoints at the concentrations tested. industrialchemicals.gov.au Additionally, a one-year initiation/promotion study involving dermal application in mice showed no evidence of carcinogenic initiation or promotion potential. industrialchemicals.gov.au A single mammalian cell transformation assay for DMP was also negative. industrialchemicals.gov.au Based on the available data, the carcinogenic potential of DMP could not be determined. industrialchemicals.gov.au The U.S. Environmental Protection Agency (EPA) has classified Dimethyl phthalate as not classifiable for human carcinogenicity. wikipedia.org It is important to distinguish Dimethyl phthalate from Dimethyl terephthalate, a different chemical for which a bioassay for carcinogenicity was conducted with no evidence of carcinogenicity in F344 rats or B6C3F1 mice. nih.gov

Study TypeOrganismRoute of ExposureOutcome
2-Year Feeding StudyRatOralNo neoplastic endpoints reported industrialchemicals.gov.au
1-Year Initiation/Promotion StudyMouseDermalNo evidence of carcinogenic initiation/promotion industrialchemicals.gov.au
Mammalian Cell Transformation AssayIn vitroN/ANegative industrialchemicals.gov.au

Oxidative Stress Induction and Cellular Damage Mechanisms

A significant mechanism through which Dimethyl phthalate may exert its toxic effects is by inducing oxidative stress and causing cellular damage. A study in rats demonstrated that DMP treatment altered the redox status of the animals, leading to oxidative damage. nih.gov This was associated with a suppressed immune defense and dysregulated inflammatory responses. nih.gov Further investigation revealed that this oxidative damage could trigger caspase-dependent apoptosis, particularly in lymphocytes. nih.govresearchgate.net

Research on the bacterium Pseudomonas fluorescens has also shown that DMP can induce oxidative stress. nih.gov Exposure to DMP led to the generation of excessive reactive oxygen species (ROS), which can damage cellular components. nih.gov This oxidative stress was linked to the destruction of cell membrane integrity through lipid peroxidation and ion imbalance. nih.gov

The induction of oxidative stress by Dimethyl phthalate is closely linked to its impact on the cellular antioxidant defense systems. In the study on Pseudomonas fluorescens, DMP exposure led to changes in the activities of key antioxidant enzymes, namely catalase (CAT) and superoxide dismutase (SOD). nih.gov These enzymes are crucial for detoxifying reactive oxygen species and protecting the cell from oxidative damage. Alterations in their activity indicate a disruption of the cellular antioxidant balance. Furthermore, studies on adult zebrafish (Danio rerio) have shown that antioxidant enzymes can serve as biochemical markers to identify DMP toxicity, with high concentrations of DMP leading to a significant reduction in the activity and gene expression of catalase, superoxide dismutase, and glutathione transferase. wikipedia.org

OrganismEnzyme SystemEffect of DMP Exposure
Pseudomonas fluorescensCatalase (CAT), Superoxide Dismutase (SOD)Changes in enzyme activities nih.gov
Danio rerio (Zebrafish)Catalase, Superoxide Dismutase, Glutathione TransferaseSignificant reduction in activity and gene expression at high concentrations wikipedia.org

A consequence of oxidative stress induced by Dimethyl phthalate is lipid peroxidation, the oxidative degradation of lipids. This process can lead to cell membrane damage and the formation of reactive byproducts. In the study on Pseudomonas fluorescens, exposure to DMP resulted in an increase in malondialdehyde (MDA), a well-established biomarker of lipid peroxidation. nih.gov This indicates that DMP can cause damage to the bacterial cell membrane through oxidative mechanisms. nih.gov Phthalate exposure, in general, has been associated with oxidative stress, and biomarkers of lipid peroxidation are utilized to assess this damage. nih.gov

Organism/SystemBiomarkerObserved Effect of DMP Exposure
Pseudomonas fluorescensMalondialdehyde (MDA)Increased levels, indicating lipid peroxidation nih.gov

Hemoglobin Iron Release Mechanisms

Research has indicated that high doses of Dimethyl phthalate (DMP) can interfere with the oxygen-carrying function of red blood cells (RBCs) wikipedia.orgnih.gov. Studies conducted both in vitro and in vivo using rat models have demonstrated that RBCs incubated with DMP release iron. wikipedia.orgnih.gov Iron is a critical component of hemoglobin, the protein responsible for binding and transporting oxygen throughout the body. wikipedia.org This iron release was not observed at low or medium doses of DMP. wikipedia.org

The primary proposed mechanism for this effect is oxidative stress induced on the red blood cells by DMP. wikipedia.orgnih.govresearchgate.net It is noteworthy that this phenomenon is not believed to be a result of direct binding between DMP and hemoglobin. nih.govresearchgate.net Studies have also suggested that the administration of antioxidants such as vitamin C and E may mitigate the level of iron release by aiding erythrocytes in recovering from DMP-induced oxidative stress. nih.govresearchgate.net

Organ-Specific Toxicological Responses

Hepatic Responses and Hepatotoxicity Mechanisms

Animal studies involving oral exposure to DMP in rats have identified several hepatotoxic effects. These include an increase in liver weight, elevated levels of alkaline phosphatase activity (an indicator of liver damage), and reductions in cholesterol and lipid levels. wikipedia.org In one reported human case, the accidental ingestion of a solution containing DMP was associated with a fatal hepatic coma. cpsc.gov Furthermore, studies on pregnant rats showed that a diet containing 5% DMP led to an increased relative maternal liver weight. ornl.gov

Renal Responses and Nephrotoxicity Studies

In repeated-dose animal studies, the kidney has been identified as a primary target organ for DMP toxicity. industrialchemicals.gov.au A 90-day dermal study in rabbits determined a Lowest-Observed-Adverse-Effect Level (LOAEL) of 2400 mg/kg body weight per day, based on the observation of nephritis at this dose. industrialchemicals.gov.au

Hematological Effects and Red Blood Cell Function

High-dose exposure to DMP has been shown to have significant hematological effects. In rats, a high dose of 1000 mg/kg was found to significantly decrease hemoglobin content while increasing the granulocyte count. nih.govresearchgate.net The primary mechanism is believed to be the induction of oxidative stress in red blood cells, which leads to the release of iron and compromises their oxygen-carrying capacity. wikipedia.orgnih.govresearchgate.net This oxidative stress can also impair the immune functions of erythrocytes by damaging the structure and function of RBC-complement 3b (C3b) receptors. wikipedia.org

ParameterObserved EffectMechanismReference Species
Hemoglobin ContentSignificantly reduced at high doses (1000 mg/kg)Iron release from hemoglobinRat
Iron Release from RBCsIncreased with DMP incubationOxidative stress on erythrocytesRat
Granulocyte ContentIncreased at high dosesNot specifiedRat
RBC Immune FunctionDecreasedDamage to RBC-complement 3b (C3b) receptors via oxidative stressNot specified

Immunomodulatory Effects

DMP has been shown to exert immunomodulatory effects. In animal studies, DMP treatment has resulted in a notable decrease in blood cell counts and dysregulation of antibody and cytokine secretion, which suggests a suppression of the immune defense system. researchgate.net Further investigation into the cellular mechanisms revealed that DMP induced apoptosis (programmed cell death) and necrosis in lymphocytes, with a particular impact on CD3+CD4+ T cells. researchgate.net This immunotoxicity is linked to oxidative damage and caspase-dependent apoptosis pathways. researchgate.net

Reproductive and Developmental Toxicology

Compared to other phthalate esters, the reproductive and developmental effects of DMP are less established. wikipedia.org While some research points to a general link between phthalates and reproductive system susceptibility, DMP is categorized as a low molecular weight phthalate that typically induces only minor developmental effects, and only at high doses. wikipedia.orgcbs8.comnih.gov

In a study involving the oral administration of various phthalates to pregnant rats, DMP was found to be ineffective at causing the significant reproductive malformations observed with other phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Benzyl butyl phthalate (BBP). cbs8.com Another study on developmental toxicity in rats fed diets containing up to 5% DMP found no significant effects on embryo or fetal development. rti.org The primary effects noted were related to maternal toxicity at the highest dose, such as reduced body weight gain and increased liver weight. ornl.gov These findings suggest that short-chain phthalates like DMP are less potent developmental toxicants than their longer-chain counterparts. rti.org

Study TypeSpeciesKey FindingsConclusion
Gestational Exposure (Oral)RatIneffective in causing significant reproductive malformations compared to other phthalates.Lower reproductive toxicity potential.
Developmental Toxicity (Feed)RatNo significant effects on embryo/fetal development. Maternal toxicity observed at high doses.Less developmentally toxic than long-chain phthalates.
General AssessmentGeneralConsidered to have slight developmental effects only at high doses.Low molecular weight phthalates are generally less potent in developmental toxicity.

Effects on Fertility and Gamete Viability

There is a lack of specific studies investigating the effects of Dimethyl 3-methylphthalate (B1264870) on fertility and the viability of male and female gametes. Research on other phthalates has indicated potential reproductive toxicity, but these findings cannot be directly extrapolated to Dimethyl 3-methylphthalate without dedicated investigation.

Embryogenesis and Fetal Development Impacts

No specific data is available on the impacts of this compound on embryogenesis and fetal development. The potential for this compound to act as an endocrine disruptor and affect developmental processes has not been characterized.

Transgenerational Effects and Epigenetic Modifications

There is no available research on the transgenerational effects or the potential for this compound to induce epigenetic modifications that could be inherited across generations. While studies on compounds like DEHP have shown such effects, similar research on this compound is absent.

Ecotoxicological Investigations

Aquatic Organism Responses and Sensitivity

Specific studies detailing the responses and sensitivity of aquatic organisms to this compound are not available. The ecotoxicological profile, including acute and chronic toxicity to various aquatic species, remains uncharacterized.

Terrestrial Organism Responses

Information regarding the impact of this compound on terrestrial organisms, including soil-dwelling invertebrates and vertebrates, is not present in the current body of scientific literature.

Microorganism Responses and Ecological Impact

The effects of this compound on microorganisms, such as bacteria and fungi, and its broader ecological impact on microbial communities and ecosystem functions have not been investigated.

Human Exposure Assessment and Epidemiological Research on Dimethyl 3 Methylphthalate

Identification of Human Exposure Sources and Pathways

There is a lack of specific research measuring the concentration of Dimethyl 3-methylphthalate (B1264870) in indoor air or dust. Phthalates with lower molecular weight can volatilize from products and accumulate in indoor environments, leading to inhalation exposure. Given its chemical structure, it is plausible that Dimethyl 3-methylphthalate could be present in indoor air and dust if it is used in materials found in homes, schools, or workplaces. However, empirical data to confirm this exposure pathway are currently absent.

Direct dermal contact is a known exposure pathway for some phthalates, particularly those used in personal care products like lotions, cosmetics, and fragrances. There is currently no available information to confirm the use of this compound in personal care products or to quantify the extent of dermal absorption in humans. Safety data sheets for the compound indicate that in case of skin contact, immediate washing with water is recommended, suggesting a potential for dermal interaction.

Certain phthalates are used as plasticizers in medical devices, which can lead to patient exposure. There is no specific information available to indicate whether this compound is used in the manufacturing of medical devices.

Biomononitoring Strategies and Internal Dose Reconstruction

Biomonitoring studies are essential for assessing the internal dose of environmental chemicals in the population. For many phthalates, this involves measuring their metabolites in urine. At present, there are no established biomonitoring strategies specifically for this compound, and its metabolites in humans have not been identified in the scientific literature. Consequently, data on the internal dose of this specific compound in the general population or in potentially exposed subgroups are not available.

Epidemiological Studies on Population Health Outcomes

Epidemiological research is crucial for understanding the potential health effects of chemical exposures at the population level. A thorough search of the scientific literature reveals a lack of epidemiological studies investigating the association between exposure to this compound and any specific health outcomes in human populations. While there is a broader body of research on the health effects of other phthalates, these findings cannot be directly extrapolated to this compound without specific investigation.

Reproductive Health Associations

Phthalates are recognized as endocrine-disrupting chemicals that can interfere with the reproductive system. auctoresonline.orgnih.gov Research has investigated the association between phthalate (B1215562) exposure and various reproductive health outcomes in both males and females.

Male Reproductive Health: Studies have suggested a link between exposure to certain phthalates and adverse effects on male reproductive health. auctoresonline.org Research has indicated that exposure to DMP and Diethyl Phthalate (DEP) is associated with decreased sperm quality, including lower sperm count and motility. auctoresonline.org Animal studies have also shown that prenatal exposure to some phthalates can lead to developmental abnormalities in the male reproductive tract, such as undescended testes (cryptorchidism) and abnormal urethral opening placement (hypospadias). auctoresonline.org While some studies on DMP have not found significant effects on testis weight or reproductive malformations in mice, others suggest it can influence mating behavior and sperm morphology in aquatic models. biorxiv.org

Female Reproductive Health: Phthalate exposure has also been linked to adverse effects on the female reproductive system. brieflands.com These chemicals can disrupt the endocrine system and lead to hormonal imbalances affecting the menstrual cycle and ovarian function. auctoresonline.org Animal studies have shown that prolonged exposure to DMP can alter the secretion of key reproductive hormones, such as follicle-stimulating hormone (FSH), luteinizing hormone (LH), and estradiol. biorxiv.orgbrieflands.com This interference with the pituitary-ovary axis may have negative implications for reproduction and development. brieflands.com Some research has also pointed to associations between phthalate exposure and conditions like endometriosis and uterine fibroids.

Interactive Data Table: Research Findings on Reproductive Health Associations with Dimethyl Phthalate

Study Focus Organism/Population Key Findings Citation
Sperm QualityHuman (Men)Decreased sperm motility and count associated with DMP and DEP exposure. auctoresonline.org
Reproductive HormonesFemale MiceProlonged DMP exposure altered levels of FSH, LH, and estradiol. brieflands.com
Mating Behavior & Sperm MorphologyFreshwater SnailHigh DMP concentrations decreased mating frequency and altered sperm morphology. biorxiv.org
Developmental ToxicityRatsInsufficient evidence to assess effects on fertility; no developmental effects below maternally toxic doses in oral studies. industrialchemicals.gov.au

Metabolic Health Associations

Emerging research suggests a potential link between phthalate exposure and metabolic disorders, including metabolic syndrome, diabetes, and obesity. nih.govnih.gov The mechanisms are thought to involve the endocrine-disrupting properties of these chemicals, which may interfere with metabolic regulation.

Epidemiological studies have found associations between higher concentrations of certain phthalate metabolites and an increased likelihood of metabolic syndrome. nih.gov For example, higher levels of Di(2-ethylhexyl) phthalate (DEHP) metabolites have been associated with an increased odds of metabolic syndrome in men. nih.gov While research specifically on this compound is unavailable, studies on other phthalates provide insight into the potential metabolic effects of this class of chemicals. Prenatal exposure to some phthalates has been linked to adverse metabolic profiles in males from childhood into adulthood, including associations with systolic blood pressure, fasting insulin, and glucose. mdpi.com

Interactive Data Table: Research Findings on Metabolic Health Associations with Phthalates

Study Focus Phthalate(s) Studied Population Key Findings Citation
Metabolic SyndromeVarious phthalate metabolitesU.S. Adults (NHANES)Higher concentrations of certain phthalate metabolites were associated with an increased odds of Metabolic Syndrome. nih.gov
Insulin Resistance and DiabetesDEHP, DBP, DIBP, DINP, BBP, DEPSystematic Review of Human StudiesModerate evidence for an association between DEHP, DBP, and DIBP exposure and insulin resistance and diabetes. nih.gov
Cardiometabolic MeasuresVarious phthalate metabolitesMale offspring (longitudinal study)Prenatal exposure to some phthalate metabolites was associated with adverse metabolic profiles, including higher systolic blood pressure, fasting insulin, and glucose in adolescence and adulthood. mdpi.com

Neurological and Developmental Associations

The developing nervous system is particularly vulnerable to environmental exposures, and research has begun to explore the potential neurotoxic effects of phthalates. nih.govnih.gov The period from the third trimester of pregnancy through the first two years of life is a critical window for brain development, making it a time of heightened susceptibility to environmental stressors. nih.gov

Animal studies using zebrafish have shown that exposure to DMP can lead to developmental and neurotoxic effects, including decreased survival and hatching rates, and malformations. nih.gov Furthermore, DMP exposure was associated with a downregulation of genes crucial for nervous system function. nih.gov

Human epidemiological studies have investigated the association between prenatal and childhood phthalate exposure and various neurodevelopmental outcomes, including cognition, motor skills, language, and behavior. nih.gov Some studies suggest a potential link between phthalate exposure and an increase in ADHD symptoms. researchgate.net However, the evidence is not always consistent, and the effect sizes are often small. nih.gov A systematic review concluded that there was low or very low evidence of an association for most phthalate group and outcome combinations, with the exception of prenatal and postnatal phthalate exposure and behavioral development, and postnatal exposure and cognition. nih.gov

Interactive Data Table: Research Findings on Neurological and Developmental Associations with Dimethyl Phthalate

Study Focus Organism/Population Key Findings Citation
Developmental NeurotoxicityZebrafish Embryos/LarvaeDMP exposure led to decreased survival, malformations, and downregulation of neurological marker genes. nih.gov
Neurodevelopmental OutcomesChildren (Systematic Review)Low to very low evidence for associations, except for prenatal/postnatal exposure and behavior, and postnatal exposure and cognition. nih.gov
Behavioral DevelopmentChildrenPrenatal and postnatal exposure to certain phthalates may have negative impacts on children's behavioral development. mdpi.com

Cumulative Risk Assessment Methodologies for Phthalate Exposure

Given that humans are simultaneously exposed to multiple phthalates from various sources, assessing the combined risk is crucial for public health protection. epa.govacs.org Cumulative risk assessment (CRA) is an approach that evaluates the combined risks from multiple chemical and non-chemical stressors. acs.org

Several methodologies have been developed and applied for the cumulative risk assessment of phthalates. A common approach is dose addition , which is used when chemicals are believed to have a similar mechanism of action, leading to a common toxicological effect. nih.govhunton.comcanada.ca This method assumes that the combined effect of the mixture can be predicted by summing the doses of the individual components, weighted for their relative potencies. canada.ca

The U.S. Environmental Protection Agency (EPA) has proposed principles for conducting cumulative risk assessments for chemicals under the Toxic Substances Control Act (TSCA), with a specific focus on a group of high-priority phthalates. epa.govhunton.com The EPA's approach for phthalates often focuses on their anti-androgenic effects, particularly on the developing male reproductive system, as a common sensitive endpoint for grouping these chemicals for CRA. hunton.com

Other methodologies considered for CRA of phthalates include:

Hazard Index (HI) Method: This is a common application of dose addition where the exposure to each chemical is divided by its toxicity value (e.g., a reference dose). The resulting hazard quotients are then summed to get a hazard index. An HI exceeding a certain value (typically 1) indicates a potential for adverse health effects. canada.ca

Relative Potency Factor (RPF) Method: This method is also based on dose addition and involves selecting an index chemical (e.g., DEHP) and expressing the potencies of other phthalates relative to it. The exposures to the other phthalates are then converted to equivalent doses of the index chemical and summed. canada.ca

Integrated Addition: This approach can be used when chemicals in a mixture have different modes of action. canada.ca

These methodologies aim to provide a more realistic assessment of the health risks posed by combined exposure to phthalates, moving beyond the traditional single-chemical risk assessment approach. epa.govacs.org

Advanced Analytical Methodologies for Dimethyl 3 Methylphthalate Detection and Quantification

Chromatographic Techniques and Principles

Chromatography is the cornerstone for the separation and analysis of Dimethyl 3-methylphthalate (B1264870) from complex mixtures. The choice of technique is primarily dictated by the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like Dimethyl 3-methylphthalate. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

The mass spectrometer is typically operated in electron ionization (EI) mode. The fragmentation pattern of this compound is expected to be similar to other phthalates, with a characteristic ion at m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment. Another significant ion would likely be observed at m/z 177, resulting from the loss of a methoxy (B1213986) group from the molecular ion. The molecular ion peak at m/z 208 would also be expected, although it might be of low intensity. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring these characteristic ions.

Table 1: Illustrative GC-MS Parameters for Phthalate (B1215562) Analysis Applicable to this compound

ParameterValue
GC System Agilent 8890 GC
MS System Agilent 5977B MS
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 40 °C (2 min hold), ramp at 10 °C/min to 280 °C (5 min hold)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 50-500) or SIM
Illustrative SIM Ions m/z 149, 177, 208

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis. For this compound, reversed-phase HPLC with a C18 column is the most common approach. The separation is based on the compound's partitioning between a non-polar stationary phase and a polar mobile phase. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is typically used. Detection is often achieved using a UV detector, as the phthalate structure contains a chromophore that absorbs UV light, typically around 230 nm.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to HPLC-UV. In LC-MS/MS, the eluent from the HPLC column is introduced into a mass spectrometer. The precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺ at m/z 209) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low levels.

For this compound, the precursor ion would be m/z 209. The product ions would likely include fragments resulting from the loss of methanol (m/z 177) and the characteristic phthalate fragment at m/z 149. The optimization of collision energy is crucial for maximizing the signal of these transitions.

Table 2: Illustrative LC-MS/MS Parameters for Phthalate Analysis Applicable to this compound

ParameterValue
LC System UHPLC System
Column C18 (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Optimized for phthalate separation
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion (m/z) -> Product Ion (m/z)
Illustrative Transition 209 -> 177, 209 -> 149

Coupled LC-GC-MS Systems for Complex Matrices

For the analysis of trace levels of this compound in highly complex matrices such as food or environmental samples, coupled techniques like online liquid chromatography-gas chromatography-mass spectrometry (LC-GC-MS) can be employed. This approach combines the excellent cleanup capabilities of LC with the high separation efficiency of GC.

In a typical LC-GC-MS setup, a large volume of the sample extract is first injected into an LC system. The LC is used for sample cleanup and pre-concentration, where a specific fraction containing the target analyte is transferred to the GC-MS for separation and detection. This technique significantly reduces matrix effects and improves detection limits. While there are no specific published applications for this compound, the methodology has been successfully applied to the analysis of other phthalates in challenging matrices.

Sample Preparation and Extraction Techniques

The goal of sample preparation is to extract this compound from the sample matrix and concentrate it into a solvent that is compatible with the analytical instrument. The choice of extraction technique depends on the nature of the sample (e.g., solid, liquid, or gas).

Solid Phase Extraction (SPE) Development and Optimization

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of phthalates from liquid samples. The selection of the sorbent material is critical for achieving high recovery. For a compound like this compound, which is of moderate polarity, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB would be suitable.

The optimization of an SPE method involves several steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with the sample matrix solvent (e.g., water).

Loading: The sample is passed through the sorbent, and the analyte is retained.

Washing: The sorbent is washed with a weak solvent to remove interferences without eluting the analyte.

Elution: The analyte is eluted from the sorbent with a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).

The optimization of these parameters, including the choice of solvents and their volumes, is crucial for achieving high and reproducible recoveries.

Table 3: Illustrative SPE Parameters for Phthalate Extraction Applicable to this compound

ParameterDescription
SPE Cartridge C18 or Oasis HLB
Conditioning Solvent Methanol
Equilibration Solvent Water
Sample Volume Dependent on concentration
Washing Solvent Water or a weak organic/water mixture
Elution Solvent Acetonitrile or Ethyl Acetate
Elution Volume Optimized for concentration

Advanced Solvent Extraction Methods

For solid or semi-solid samples, advanced solvent extraction techniques can be employed to improve extraction efficiency and reduce solvent consumption and extraction time.

Ultrasound-Assisted Extraction (UAE): In UAE, the sample is immersed in a suitable solvent and subjected to ultrasonic waves. The cavitation bubbles produced by the ultrasound disrupt the sample matrix, enhancing the penetration of the solvent and accelerating the extraction process. For this compound, solvents like hexane, acetone, or a mixture thereof would be effective.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which increases the mass transfer rate of the analyte from the sample matrix into the solvent. This technique can significantly reduce extraction times compared to conventional methods like Soxhlet extraction. The choice of solvent is critical and depends on its ability to absorb microwave energy.

These advanced extraction methods, while not specifically documented for this compound, have been successfully applied to a wide range of other phthalates in various environmental and food matrices, and their principles are directly applicable.

Lack of Specific Data for "this compound" Hinders Creation of Detailed Analytical Article

A comprehensive review of scientific literature reveals a significant scarcity of specific data for the chemical compound "this compound," particularly concerning advanced analytical methodologies for its detection and quantification. This lack of available research prevents the creation of a detailed and scientifically accurate article focusing solely on this compound as requested.

While extensive information exists for the analysis of phthalates in general, and for the closely related compound Dimethyl phthalate (DMP), a direct and exclusive focus on this compound is not feasible based on current scientific publications. Key areas where specific data is absent include:

Validated Analytical Methods: There is a lack of published, validated methods specifically for the detection and quantification of this compound. This includes detailed parameters for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Validation and Quality Assurance Data: Crucial method validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision have not been specifically reported for this compound. Without this data, a thorough discussion on the reliability and robustness of any analytical method is impossible.

Contamination Control Strategies: While general strategies for minimizing phthalate contamination in laboratory environments are well-established, there is no information on any unique challenges or specific considerations that may apply to the analysis of this compound.

Given the constraints of focusing solely on "this compound," it is not possible to generate the requested in-depth article without resorting to speculation or improperly extrapolating data from other, different compounds. This would compromise the scientific accuracy and integrity of the content.

It is recommended that the scope of the article be broadened to include more common and extensively researched phthalates, such as Dimethyl phthalate, for which a wealth of scientific data on analytical methodologies, method validation, and quality control is available. This would allow for the creation of a thorough, informative, and scientifically accurate article that meets the user's structural and content requirements.

Structure Activity Relationship Sar and Mechanistic Modeling of Dimethyl 3 Methylphthalate

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry provides a powerful lens through which the properties and behavior of Dimethyl 3-methylphthalate (B1264870) can be predicted. Techniques such as Density Functional Theory (DFT) are employed to calculate the electronic structure and optimize the molecular geometry of the compound. These calculations are fundamental to understanding its reactivity and interaction with biological macromolecules.

Molecular dynamics (MD) simulations offer a dynamic perspective, modeling the movement of the molecule and its interactions with its environment over time. For Dimethyl 3-methylphthalate, MD simulations would be instrumental in predicting its binding affinity to biological targets, such as nuclear receptors, which are often implicated in the endocrine-disrupting effects of phthalates.

Key Predicted Properties of this compound:

PropertyPredicted Value/CharacteristicSignificance
Molecular Formula C11H12O4Provides the elemental composition.
Molecular Weight 208.21 g/mol Influences physical properties and transport.
LogP (Octanol-Water Partition Coefficient) ~2.0 (estimated)Indicates moderate lipophilicity and potential for bioaccumulation.
Dipole Moment ModerateSuggests potential for polar interactions.

This data is estimated based on the structure of this compound and data from similar compounds.

MD simulations of other phthalate (B1215562) esters have revealed that their interaction with receptors is governed by a combination of hydrophobic and electrostatic interactions. The presence of the additional methyl group on the benzene (B151609) ring of this compound, compared to DMP, is expected to increase its lipophilicity and alter its steric profile, which could influence its binding orientation and affinity within a receptor's active site.

Correlation of Molecular Structure with Biological Activity

The biological activity of phthalates is intrinsically linked to their chemical structure. The structure-activity relationship (SAR) for this class of compounds has been extensively studied, revealing key determinants of their toxicological effects.

The introduction of a methyl group at the 3-position of the phthalate backbone in this compound is a critical structural modification. This substitution can influence several factors that govern its biological activity:

Receptor Binding: The methyl group can enhance hydrophobic interactions with the binding pockets of receptors, potentially increasing its affinity and potency as an endocrine disruptor compared to DMP.

Metabolism: The position of the methyl group may influence the rate and pathway of metabolic enzymes, such as esterases and cytochrome P450s. This could lead to altered rates of detoxification or, conversely, the formation of more or less toxic metabolites.

Bioavailability: The increased lipophilicity due to the methyl group may affect its absorption, distribution, and accumulation in lipid-rich tissues.

General SAR Trends for Phthalates:

Structural FeatureInfluence on Biological Activity
Alkyl Chain Length Shorter chains (like in DMP) generally exhibit lower endocrine-disrupting activity than medium-chain phthalates.
Branching of Alkyl Chain Branching can increase steric hindrance and alter receptor binding.
Aromatic Substitution Substitution on the benzene ring can significantly modify electronic and steric properties, impacting biological interactions.

Based on these general principles, the methyl substitution in this compound is predicted to modulate its biological activity profile relative to its unsubstituted counterpart, DMP.

Predictive Models for Toxicological Endpoints

In the absence of extensive empirical data, predictive toxicological models are invaluable for estimating the potential hazards of chemicals like this compound. These in silico models use computational algorithms to predict various toxicological endpoints based on a compound's chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate a set of predictor variables (molecular descriptors) with the toxicological endpoint of interest. For this compound, QSAR models developed for phthalates could be used to predict endpoints such as:

Reproductive Toxicity: Predicting the potential to interfere with reproductive processes.

Developmental Toxicity: Assessing the risk of adverse effects on developing organisms.

Carcinogenicity: Estimating the potential to cause cancer.

Read-Across: This approach involves predicting the toxicity of a substance by using data from a structurally similar substance. Dimethyl phthalate would be the most logical analogue for a read-across assessment of this compound. The key challenge in this approach is to justify the similarity and account for the potential influence of the structural differences (i.e., the methyl group).

Predicted Toxicological Profile of this compound (based on read-across from DMP):

Toxicological EndpointPredicted Outcome for this compoundBasis of Prediction
Acute Toxicity LowBased on the low acute toxicity of DMP. cpsc.govepa.gov
Endocrine Disruption Potential for weak activityPhthalates as a class are known endocrine disruptors; the methyl group may slightly enhance this activity.
Skin Sensitization Low potentialDMP is not considered a potent skin sensitizer. industrialchemicals.gov.au

These predictions are based on the known toxicological profile of Dimethyl phthalate and the principles of read-across. Specific experimental data for this compound is needed for confirmation.

Elucidation of Degradation Potential based on Structural Features

The environmental fate of this compound is largely determined by its susceptibility to degradation processes, both abiotic and biotic. Its structural features provide clues to its potential degradation pathways and persistence in the environment.

Biodegradation: The primary route of degradation for phthalates in the environment is microbial breakdown. The ester linkages are susceptible to hydrolysis by esterases, leading to the formation of monomethyl 3-methylphthalate and subsequently 3-methylphthalic acid. The presence of the methyl group on the aromatic ring may influence the rate of enzymatic attack. Some microbial enzymes may exhibit steric hindrance, potentially slowing down the degradation compared to DMP. However, the methyl group could also be a site for oxidative attack by other microbial enzymes.

Abiotic Degradation:

Hydrolysis: Phthalate esters can undergo hydrolysis under acidic or basic conditions, although this process is generally slow at neutral environmental pH.

Photolysis: The aromatic ring in this compound can absorb UV radiation, leading to photodegradation. The rate of this process would depend on environmental factors such as sunlight intensity and the presence of photosensitizers.

Predicted Degradation Intermediates of this compound:

Degradation ProcessKey Intermediates
Ester Hydrolysis Monomethyl 3-methylphthalate, 3-Methylphthalic acid
Oxidative Degradation Hydroxylated derivatives of this compound

The persistence of this compound in the environment will be a balance between its intrinsic biodegradability and the prevailing environmental conditions. While it is expected to be biodegradable, the rate may differ from that of more common phthalates.

Future Research Directions and Emerging Challenges in Dimethyl 3 Methylphthalate Studies

Integration of Multi-Omics Technologies in Toxicity Assessment

Future toxicological assessments of Dimethyl 3-methylphthalate (B1264870) will necessitate the integration of advanced multi-omics technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular perturbations caused by chemical exposure. By combining these datasets, researchers can move beyond traditional endpoint-focused toxicology to a more systems-level understanding of adverse outcome pathways.

A significant challenge lies in the sheer volume and complexity of the data generated. Developing robust bioinformatics pipelines and analytical platforms is crucial for integrating these diverse datasets and identifying key molecular events and biomarkers of exposure and effect. nih.gov For instance, studies on other phthalates like di-(2-ethylhexyl) phthalate (B1215562) (DEHP) have successfully used multi-omics to reveal mechanisms of cardiac defects in zebrafish embryos, linking changes in gene transcription and DNA methylation to observed abnormalities. researchgate.netnih.gov Similar approaches are needed for Dimethyl 3-methylphthalate to elucidate its specific toxicological profile.

Table 1: Potential Multi-Omics Approaches for this compound Toxicity Assessment

Omics Technology Potential Application Expected Insights
Genomics Identifying genetic susceptibility factors. Understanding why certain individuals or populations may be more vulnerable to the effects of this compound.
Transcriptomics Analyzing changes in gene expression in response to exposure. Revealing the cellular pathways and biological processes affected by the compound.
Proteomics Quantifying alterations in protein expression and post-translational modifications. Identifying specific protein targets and elucidating the mechanisms of toxicity.

| Metabolomics | Profiling changes in small-molecule metabolites. | Providing a snapshot of the physiological state of an organism and identifying biomarkers of exposure and effect. |

Development of Novel and Sustainable Remediation Technologies

The persistence of phthalates in the environment necessitates the development of innovative and sustainable remediation technologies. While conventional methods like adsorption and coagulation exist, they often involve high costs and the potential for secondary pollution. nih.gov Future research should focus on green technologies that are both effective and environmentally friendly.

Bioremediation, which utilizes microorganisms to break down contaminants, is a promising avenue. nih.gov Research has shown that various microbial communities can degrade phthalates, although the efficiency can vary. nih.gov Another emerging area is nanoremediation, which employs nanomaterials for the degradation or removal of pollutants. mdpi.com For example, nanoscale zero-valent iron (nZVI) has shown effectiveness in removing other organic contaminants from soil and water. mdpi.com The challenge will be to develop and scale up these technologies specifically for this compound, ensuring their long-term efficacy and ecological safety.

Table 2: Emerging Remediation Technologies for Phthalate Contamination

Technology Description Advantages Challenges
Bioaugmentation Introduction of specific microbial strains with high degradation capabilities into a contaminated site. High specificity and potential for complete mineralization. Survival and activity of introduced microbes in complex environments.
Phytoremediation Use of plants to remove, degrade, or contain contaminants in soil and water. Cost-effective and aesthetically pleasing. Slow process and limited to the root zone of the plants.
Nanoremediation Application of reactive nanomaterials for the in-situ treatment of contaminants. High reactivity and large surface area. Potential for nanoparticle toxicity and long-term environmental impact.

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to degrade organic pollutants. | Rapid degradation rates and non-selectivity towards pollutants. | High energy consumption and potential formation of toxic byproducts. iwaponline.com |

Refinement of Analytical Techniques for Ultra-Trace Detection

Accurately assessing human and environmental exposure to this compound requires highly sensitive and selective analytical methods capable of detecting the compound at ultra-trace levels. Current methods, such as gas chromatography-mass spectrometry (GC-MS), are powerful but can be further refined to improve detection limits and reduce sample preparation complexity. nih.gov

One area of development is in sample extraction and preconcentration techniques. Methods like stir bar sorptive extraction (SBSE) and dispersive liquid-liquid microextraction (DLLME) have shown promise for enhancing the detection of various phthalates in complex matrices like water and beverages. nih.govmdpi.comresearchgate.net The goal is to develop methods that are not only more sensitive but also faster, cheaper, and more environmentally friendly by reducing the use of organic solvents. mdpi.comresearchgate.net The challenge lies in validating these advanced techniques for the specific properties of this compound and ensuring their robustness across different environmental and biological samples.

Longitudinal Studies on Long-Term Exposure Effects

Understanding the health consequences of long-term, low-level exposure to this compound is a critical research gap. Most current toxicological data for phthalates are derived from short-term, high-dose animal studies. ornl.gov Longitudinal epidemiological studies, which follow human populations over extended periods, are essential for identifying potential associations between chronic exposure and the development of diseases.

These studies are challenging and costly to conduct, requiring the collection of repeated exposure measurements and health outcome data over many years. One of the primary difficulties is accurately assessing long-term exposure due to the short biological half-life of many phthalates. nih.govnih.gov The development of reliable biomarkers of long-term exposure will be crucial. Furthermore, such studies need to account for the complex interplay of genetic, lifestyle, and other environmental factors that can influence health outcomes. researchgate.net

Assessment of Mixture Toxicity with Other Environmental Contaminants

In the real world, exposure to this compound does not occur in isolation. Humans and wildlife are simultaneously exposed to a complex mixture of chemicals, including other phthalates and various environmental contaminants. auctoresonline.org The combined effects of these mixtures can be additive, synergistic, or antagonistic, leading to health outcomes that may not be predicted from single-compound studies.

A major challenge in this area is the sheer number of possible chemical combinations, making it impractical to test them all experimentally. Future research will need to employ innovative approaches, such as in vitro high-throughput screening and computational modeling, to prioritize chemical mixtures for further toxicological investigation. Understanding the mechanisms of joint action and developing predictive models for mixture toxicity are key goals for improving risk assessment.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing dimethyl 3-methylphthalate in laboratory settings?

  • Synthesis : this compound can be synthesized via esterification of 3-methylphthalic acid with methanol under acidic catalysis. Optimization of reaction parameters (e.g., molar ratio, temperature, catalyst concentration) is critical. For analogs like dimethyl phthalate, reflux conditions (120–150°C) with sulfuric acid as a catalyst are common .
  • Characterization : Use nuclear magnetic resonance (NMR) to confirm esterification (e.g., δ 3.8–3.9 ppm for methoxy groups) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Structural analogs (e.g., dimethyl phthalate) are quantified using EPA analytical codes (e.g., 03665 for elutriation in water) .

Q. How can researchers quantify this compound in environmental or biological matrices?

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using C18 cartridges is recommended for environmental samples (e.g., water, soil). For biological tissues, homogenize samples in methanol and centrifuge to isolate the analyte .
  • Analytical Techniques :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature ramp (50°C to 280°C at 10°C/min). Monitor ions at m/z 163 (base peak) and 194 (molecular ion) .
  • HPLC-UV : A C18 column with acetonitrile/water (70:30) mobile phase and detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratories?

  • Ventilation : Use fume hoods to prevent aerosol inhalation (PAC-1 limit: 15 mg/m³) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as phthalates can penetrate latex .
  • Spill Management : Absorb leaks with silica gel or vermiculite, and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data for this compound across studies?

  • Systematic Review : Conduct a meta-analysis of existing data (e.g., hepatic effects in rodents) while controlling for variables like dose, exposure duration, and species-specific metabolism .
  • Example Conflict: If acute toxicity studies report conflicting LD₅₀ values, validate experimental conditions (e.g., oral vs. dermal exposure routes) and apply probabilistic risk assessment models to reconcile differences .

Q. What integrated experimental-computational approaches are effective for studying this compound’s adsorption behavior in environmental systems?

  • Experimental : Perform batch adsorption experiments using α-Al₂O₃ or activated carbon. Measure adsorption isotherms (Langmuir/Freundlich models) under varying pH and ionic strength .
  • Computational : Use molecular dynamics (MD) simulations to analyze interfacial interactions (e.g., hydrogen bonding between ester groups and adsorbent surfaces). Tools like GROMACS or LAMMPS can model binding energies .

Q. What degradation pathways and intermediates should be prioritized in environmental fate studies of this compound?

  • Photodegradation : Expose the compound to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS. Key intermediates may include mono-methyl phthalate and 3-methylphthalic acid .
  • Biodegradation : Use microbial consortia from contaminated sites. Conduct metagenomic sequencing to identify degradative genes (e.g., esterases) and quantify CO₂ evolution to assess mineralization efficiency .

Methodological Recommendations

  • For Structural Analogs : When data on this compound is limited, extrapolate cautiously from dimethyl phthalate (CAS 131-11-3) but validate methods due to methyl group steric effects .
  • Cumulative Risk Assessment : Use probabilistic models to integrate exposure data from multiple pathways (e.g., inhalation, dermal) and account for metabolite synergies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 3-methylphthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 3-methylphthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.